molecular formula C21H26O6S B10842116 2-thiosalvinorin B

2-thiosalvinorin B

Cat. No. B10842116
M. Wt: 406.5 g/mol
InChI Key: NGNBKFTYZQINBO-CEFSSPBYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiosalvinorin B is a synthetic derivative of salvinorin A, a naturally occurring neoclerodane diterpenoid found in the plant Salvia divinorum. Salvinorin A is known for its potent hallucinogenic properties and high affinity for kappa-opioid receptors. The modification of salvinorin A to create this compound involves the substitution of the oxygen atom at the side chain at carbon atom C-2 with a sulfur atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiosalvinorin B begins with salvinorin B, which is transformed into a 2β-chloroderivative using mild chlorination conditions with carbon tetrachloride and triphenylphosphine (Appel reaction). The chloroderivative is then subjected to nucleophilic substitution with a thiol reagent to replace the chlorine atom with a sulfur atom, yielding this compound .

Industrial Production Methods

The key steps include chlorination and nucleophilic substitution, which are common in industrial organic chemistry .

Chemical Reactions Analysis

Types of Reactions

2-Thiosalvinorin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

2-Thiosalvinorin B has several scientific research applications, including:

    Chemistry: Used as a tool to study drug-receptor interactions and structure-activity relationships.

    Biology: Investigated for its effects on kappa-opioid receptors and potential therapeutic applications.

    Medicine: Explored for its potential in treating conditions such as addiction and pain due to its kappa-opioid receptor agonist properties.

    Industry: Potential applications in the development of new pharmaceuticals and chemical probes

Mechanism of Action

2-Thiosalvinorin B exerts its effects primarily through its high affinity for kappa-opioid receptors. It binds to these receptors and activates them, leading to a decrease in dopamine release and modulation of various neurotransmitter systems. This interaction results in its hallucinogenic and potential therapeutic effects .

Comparison with Similar Compounds

2-Thiosalvinorin B is compared with other similar compounds, such as:

This compound is unique due to the presence of a sulfur atom at the C-2 position, which alters its chemical properties and receptor binding affinity compared to its oxygen-containing counterparts .

properties

Molecular Formula

C21H26O6S

Molecular Weight

406.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-sulfanyl-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C21H26O6S/c1-20-6-4-12-19(24)27-14(11-5-7-26-10-11)9-21(12,2)17(20)16(22)15(28)8-13(20)18(23)25-3/h5,7,10,12-15,17,28H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1

InChI Key

NGNBKFTYZQINBO-CEFSSPBYSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)S)C)C4=COC=C4

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)S)C)C4=COC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.